![molecular formula C7H6N4O2 B1293129 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018144-12-1](/img/structure/B1293129.png)
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mecanismo De Acción
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They have also been reported to act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Mode of Action
For instance, some compounds can destabilize protein heterodimers, confirming an allosteric binding at the interface between protein subunits .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the activity of certain enzymes, such as phosphodiesterase (pde), in the cardiovascular system .
Pharmacokinetics
The molecular weight of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 150.1380 , which might influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including anti-inflammatory and antiproliferative activities .
Análisis Bioquímico
Biochemical Properties
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase (EGFR), and lysine-specific histone demethylase 1 (LSD1) . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing cellular processes.
Cellular Effects
The effects of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in altered cell cycle progression and induction of apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of CDK2/cyclin A2, which is crucial for cell cycle regulation . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it affects the activity of enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides and their derivatives . These interactions can influence various cellular processes, including DNA replication and repair .
Transport and Distribution
The transport and distribution of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . For example, it has been observed to accumulate in the nucleus, where it exerts its effects on DNA and associated proteins .
Subcellular Localization
The subcellular localization of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and histone proteins, influencing gene expression and chromatin structure . These interactions are essential for its biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through various methods. One common approach involves the annulation of the triazole ring to the pyrimidine moiety. This can be done by condensing hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods: Industrial production methods often utilize microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, resulting in the formation of the target compound in a short reaction time with good yields .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Mild oxidation with iron (III) chloride.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Can be achieved using nucleophilic substitution reactions with appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aminopyrimidine Schiff bases leads to the formation of the triazolopyrimidine system .
Aplicaciones Científicas De Investigación
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Comparación Con Compuestos Similares
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[4,3-a]pyrimidine
- 1,2,4-Triazolo[1,5-c]pyrimidine
Comparison: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry .
Propiedades
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMCNFGPCAFLOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)



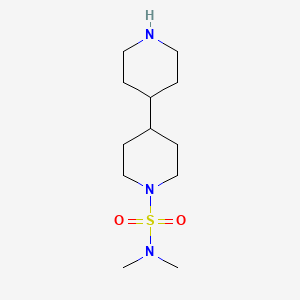
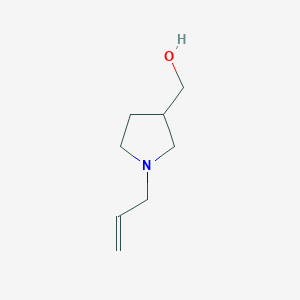

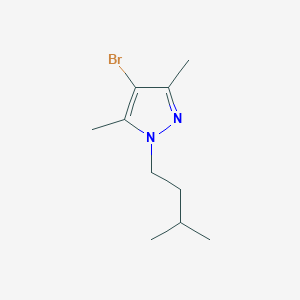
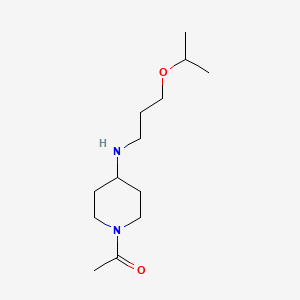
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
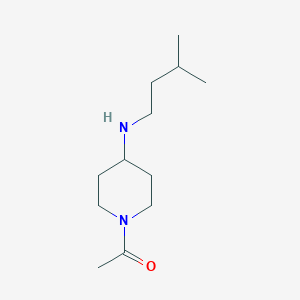

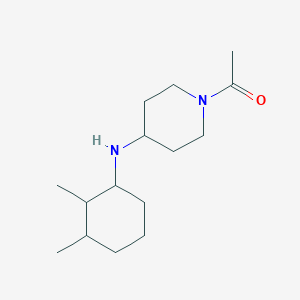
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)
